N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide is a synthetic organic compound with the molecular formula C16H15F3N2O3S and a molecular weight of 372.4 g/mol
Vorbereitungsmethoden
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylaniline, 4-nitrobenzenesulfonyl chloride, and trifluoroacetic anhydride.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Synthetic Route: The synthetic route involves the nucleophilic substitution of the nitro group in 4-nitrobenzenesulfonyl chloride with the amino group of 3,5-dimethylaniline, followed by the acylation of the resulting sulfonamide with trifluoroacetic anhydride.
Analyse Chemischer Reaktionen
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoroacetamide group plays a crucial role in enhancing the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide can be compared with similar compounds, such as:
N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide: This compound has a similar structure but differs in the position of the methyl groups on the aniline ring.
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-thiophenecarboxamide: This compound contains a thiophene ring instead of the trifluoroacetamide group, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C16H15F3N2O3S |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H15F3N2O3S/c1-10-7-11(2)9-13(8-10)21-25(23,24)14-5-3-12(4-6-14)20-15(22)16(17,18)19/h3-9,21H,1-2H3,(H,20,22) |
InChI-Schlüssel |
LZQWHSWXWGGNTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.